2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one
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Overview
Description
2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyranone precursor with a pentenyl halide in the presence of a base, followed by the introduction of the trimethylsilyl group using a silylating agent such as trimethylsilyl chloride. The reaction conditions typically involve:
Base: Potassium carbonate or sodium hydride
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The pentenyl side chain may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Pent-4-en-1-yl)-4H-pyran-4-one: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.
3-[(Trimethylsilyl)oxy]-4H-pyran-4-one: Lacks the pentenyl side chain, which may influence its chemical properties and applications.
2-(Pent-4-en-1-yl)-3-hydroxy-4H-pyran-4-one:
Uniqueness
2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one is unique due to the presence of both the pentenyl side chain and the trimethylsilyl group
Properties
CAS No. |
648906-44-9 |
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Molecular Formula |
C13H20O3Si |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
2-pent-4-enyl-3-trimethylsilyloxypyran-4-one |
InChI |
InChI=1S/C13H20O3Si/c1-5-6-7-8-12-13(16-17(2,3)4)11(14)9-10-15-12/h5,9-10H,1,6-8H2,2-4H3 |
InChI Key |
DJIGACGISKKWNC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(OC=CC1=O)CCCC=C |
Origin of Product |
United States |
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